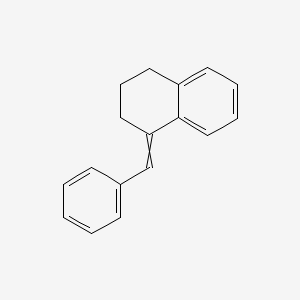
1-Benzylidene-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of tetrahydronaphthalene, characterized by the presence of a benzylidene group attached to the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be synthesized using the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this case, the reaction between benzyltriphenylphosphonium chloride and 1,2,3,4-tetrahydronaphthalen-1-one under basic conditions yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Wittig reaction remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzylidene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of 1-benzyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Benzylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-benzylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The benzylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
1-Benzylidene-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds like:
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the benzylidene group, used as a hydrogen-donor solvent.
1-Benzyl-1,2,3,4-tetrahydronaphthalene: A reduced form of the compound, lacking the double bond in the benzylidene group.
Naphthalene Derivatives: Compounds with similar aromatic structures but different functional groups, used in various industrial and research applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for diverse scientific investigations.
Properties
CAS No. |
112899-21-5 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-benzylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C17H16/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-5,7-9,12-13H,6,10-11H2 |
InChI Key |
XVMIEGSFLBAFHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















